![molecular formula C15H18N2O3S B5155460 1-[4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5155460.png)
1-[4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound is a pyrimidinone derivative characterized by its complex structure, incorporating functional groups that suggest a potential for diverse chemical reactions and biological activities. Although direct studies on this compound are scarce, related research on structurally similar compounds provides valuable insights into its possible characteristics and applications.
Synthesis Analysis
The synthesis of pyrimidinone derivatives typically involves multi-component reactions, combining various precursors such as malononitrile, aldehydes, and thiourea or urea in the presence of catalytic agents. These reactions can yield a wide array of substituted pyrimidinones under controlled conditions (El‐Emary & Abd El-Mohsen, 2012)(El‐Emary & Abd El-Mohsen, 2012).
Molecular Structure Analysis
X-ray diffraction and NMR spectroscopy are pivotal in determining the molecular structure of pyrimidinone derivatives. These techniques have elucidated the conformational features and crystal packing of such compounds, revealing insights into their stability and reactivity (Miyamae et al., 1991)(Miyamae et al., 1991).
Chemical Reactions and Properties
Pyrimidinones undergo a variety of chemical reactions, including alkylation, acylation, and condensation, leading to a wide range of derivatives with diverse biological activities. The reactivity is often influenced by the presence of substituents on the pyrimidinone ring, which can alter the electronic and steric properties of the molecule (Ranise et al., 1994)(Ranise et al., 1994).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various environments. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are commonly used to characterize these aspects, providing insights into the polymorphism and thermal stability of the compound (Miyamae et al., 1991)(Miyamae et al., 1991).
Chemical Properties Analysis
Chemical properties, such as reactivity towards nucleophiles, electrophiles, and various reagents, define the compound's utility in synthetic chemistry and potential biological applications. Studies have demonstrated that pyrimidinone derivatives exhibit a range of activities, including antimicrobial and anti-inflammatory effects, underscoring their chemical versatility (Ranise et al., 1994)(Ranise et al., 1994).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[4-(2,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-8-13(9(2)18)14(17-15(21)16-8)11-6-5-10(19-3)7-12(11)20-4/h5-7,14H,1-4H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZAPWFGQBGPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155378.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5155388.png)
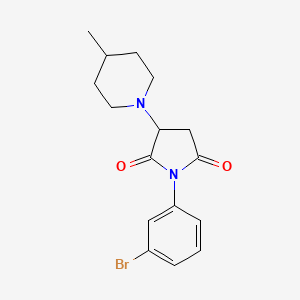
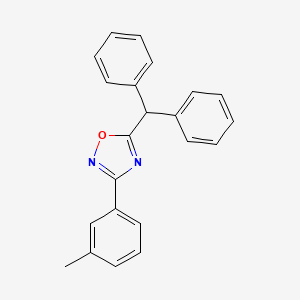
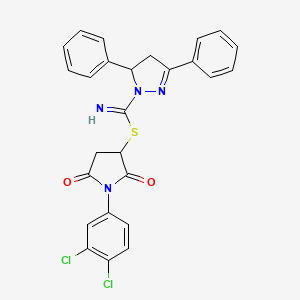
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)

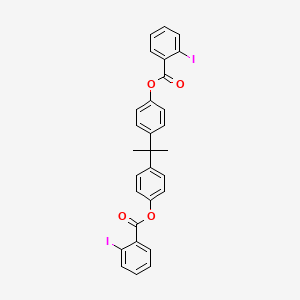


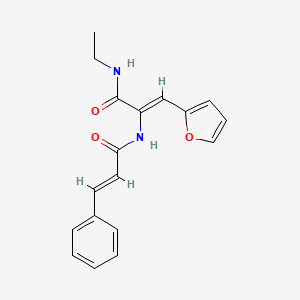
![N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide](/img/structure/B5155470.png)
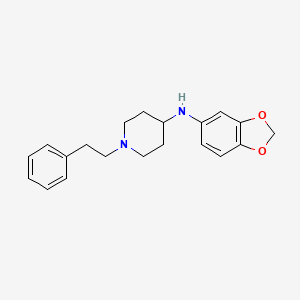
![5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155478.png)